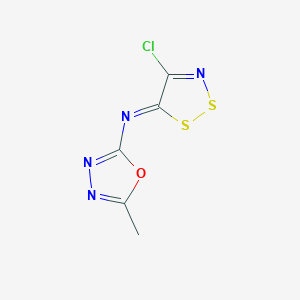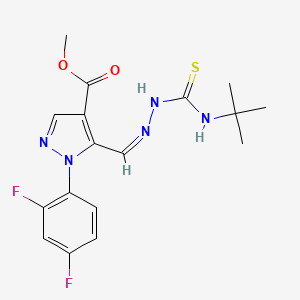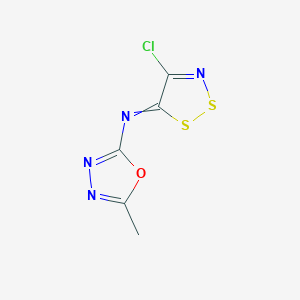
Mono tfa salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mono trifluoroacetate salt, commonly referred to as mono trifluoroacetic acid salt, is a compound derived from trifluoroacetic acid. Trifluoroacetic acid is a simple fluorinated derivative of acetic acid, characterized by its strong acidity and high dielectric constant. Mono trifluoroacetate salt is widely used in various chemical processes due to its unique properties, including its ability to act as an effective acid catalyst and its resistance to photochemical and environmental degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mono trifluoroacetate salt is typically synthesized through the neutralization of trifluoroacetic acid with a suitable base. The reaction involves the following steps:
Neutralization Reaction: Trifluoroacetic acid is reacted with a base such as sodium hydroxide or potassium hydroxide to form the corresponding trifluoroacetate salt. [ \text{CF}_3\text{COOH} + \text{NaOH} \rightarrow \text{CF}_3\text{COONa} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of mono trifluoroacetate salt involves large-scale neutralization reactions using industrial-grade reagents. The process is optimized for high yield and purity, and typically involves continuous monitoring and control of reaction conditions such as temperature, pH, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Mono trifluoroacetate salt undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The salt can undergo hydrolysis to regenerate trifluoroacetic acid and the corresponding base.
Condensation Reactions: It can participate in condensation reactions to form esters and other derivatives.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Water, methanol, ethanol.
Major Products Formed
Trifluoroacetic Acid: Regenerated through hydrolysis.
Esters: Formed through condensation reactions with alcohols.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Mono trifluoroacetate salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and other derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of mono trifluoroacetate salt involves its ability to act as an acid catalyst in various chemical reactions. The trifluoroacetate group enhances the reactivity of substrates by stabilizing transition states and intermediates through its electron-withdrawing properties. This facilitates the formation of desired products with high efficiency and selectivity .
Comparación Con Compuestos Similares
Mono trifluoroacetate salt can be compared with other similar compounds such as:
Trifluoroacetic Acid: While both compounds share similar properties, the salt form is more stable and easier to handle in various chemical processes.
Trichloroacetic Acid: Another halogenated acetic acid derivative, but with different reactivity and applications.
Perfluorooctanoic Acid: A longer-chain perfluorinated acid with distinct properties and uses in industrial applications.
Mono trifluoroacetate salt stands out due to its unique combination of strong acidity, stability, and versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C22H22F3N3O5 |
|---|---|
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
4-(1-methyl-2-oxoquinolin-4-yl)oxy-N-(4-methylpyridin-2-yl)butanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H21N3O3.C2HF3O2/c1-14-9-10-21-18(12-14)22-19(24)8-5-11-26-17-13-20(25)23(2)16-7-4-3-6-15(16)17;3-2(4,5)1(6)7/h3-4,6-7,9-10,12-13H,5,8,11H2,1-2H3,(H,21,22,24);(H,6,7) |
Clave InChI |
JAOINXWEFKZYIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((S)-1-((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10768710.png)

![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-3-yl 2,3-dimethoxybenzoate](/img/structure/B10768719.png)
![2-{5-[3-(furan-2-ylmethyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10768720.png)

![6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10768736.png)



![6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine](/img/structure/B10768764.png)
![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide](/img/structure/B10768772.png)

![6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B10768783.png)
![Benzenamine, N,N-dimethyl-4-[2-(1-oxido-2-pyridinyl)ethenyl]-](/img/structure/B10768785.png)
